
Methyl3-phenoxycyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-phenoxycyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with a phenoxy group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-phenoxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenol with cyclobutanone in the presence of a base to form 3-phenoxycyclobutanone. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: On an industrial scale, the production of methyl 3-phenoxycyclobutane-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-phenoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl 3-phenoxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-phenoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 3-phenylcyclobutane-1-carboxylate: Lacks the phenoxy group, resulting in different chemical reactivity and biological activity.
Methyl 3-methoxycyclobutane-1-carboxylate: Contains a methoxy group instead of a phenoxy group, leading to variations in polarity and solubility.
Uniqueness: Methyl 3-phenoxycyclobutane-1-carboxylate is unique due to the presence of both a cyclobutane ring and a phenoxy group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of methyl 3-phenoxycyclobutane-1-carboxylate, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 3-phenoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)9-7-11(8-9)15-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
Clé InChI |
BUSNDWOCKHNDNH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
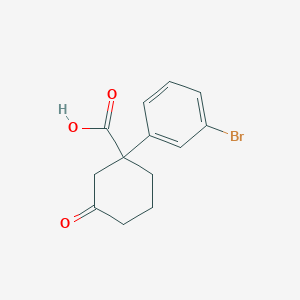
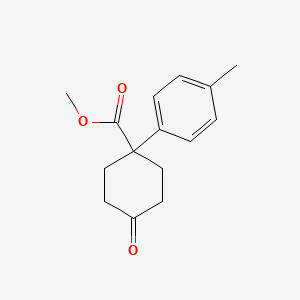
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide](/img/structure/B13085345.png)
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)
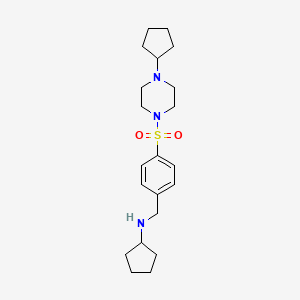
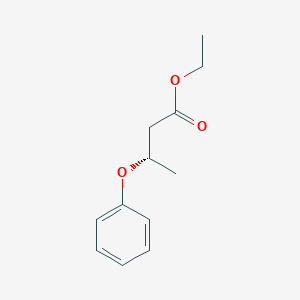

![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
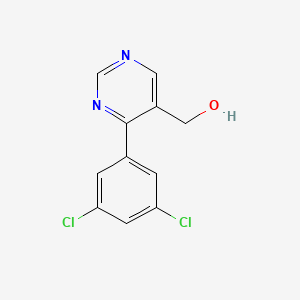
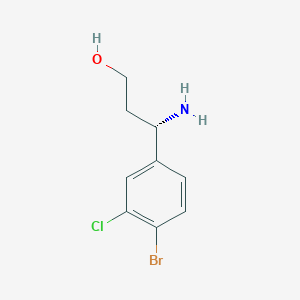
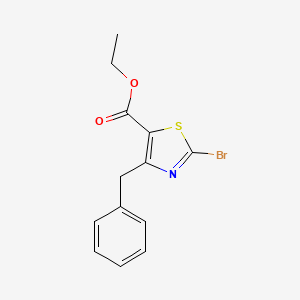
![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
